
BMS-779333
概要
説明
準備方法
BMS779333の合成には、コア構造の調製から始まり、官能基の導入まで、いくつかのステップが含まれます。正確な合成経路と反応条件は、独自のものです。 この化合物は、標準的な有機合成技術を使用して、実験室環境で調製できることが知られています . 工業生産方法は、これらの実験室手順のスケールアップ、収率を高めるための反応条件の最適化、最終製品の純度の確保を含む可能性があります。
化学反応の分析
Degradation and Stability
BMS-779333 exhibits sensitivity to hydrolytic and oxidative conditions, as evidenced by structural analogs :
- Hydrolysis : The ester linkage undergoes cleavage in aqueous acidic/basic media, yielding carboxylic acid and alcohol derivatives.
- Oxidation : The pyridine ring is susceptible to peroxide-mediated oxidation, forming N-oxide byproducts.
Table 2: Stability Under Accelerated Conditions
Condition | Degradation Pathway | Half-Life (25°C) |
---|---|---|
pH 1.2 (HCl) | Ester hydrolysis | 4.2 hours |
pH 7.4 (buffer) | Minimal degradation | >30 days |
40°C/75% RH | Oxidative dimerization | 15 days |
Reaction Optimization Insights
Bristol Myers Squibb employed Bayesian optimization to streamline reaction conditions for AR antagonists like this compound :
- Key Variables : Temperature, catalyst loading, and solvent polarity were prioritized for yield improvement.
- Machine Learning : A neural network model reduced experimental iterations by 85%, identifying optimal parameters in <0.02% of possible configurations .
Equation 1: Yield Optimization Model
(where , , are rate constants; [Cat] = catalyst concentration; T = temperature) .
Comparative Reactivity with Analogs
This compound shares structural motifs with discontinued AR antagonists like BMS-770767 and BMS-779788 :
Table 3: Reactivity Comparison
Compound | Hydrolysis Rate (pH 7) | Oxidation Susceptibility |
---|---|---|
This compound | Low | Moderate |
BMS-770767 | High | High |
BMS-779788 | Moderate | Low |
- Trend : Fluorination at the meta position (this compound) reduces electrophilicity, enhancing stability versus non-fluorinated analogs .
Mechanistic Insights into AR Antagonism
While not a direct reaction, this compound’s bioactivity involves non-covalent interactions with the AR ligand-binding domain (LBD):
- Hydrogen Bonding : The tertiary alcohol forms H-bonds with Asn705 and Thr877 residues.
- Steric Hindrance : Trifluoromethyl groups disrupt helix 12 positioning, preventing coactivator recruitment .
Limitations and Research Gaps
科学的研究の応用
Therapeutic Areas
BMS-779333 was investigated primarily for the following indications:
- Prostatic Cancer : The compound was aimed at treating prostate cancer by inhibiting androgen receptor signaling, which is crucial for the growth and proliferation of prostate cancer cells.
- Urogenital Diseases : Its role as an androgen receptor antagonist also positioned it as a potential treatment for various urogenital disorders.
Prostate Cancer Research
This compound has been studied extensively in preclinical models for its efficacy against prostate cancer. Research indicates that the compound effectively inhibits the growth of prostate cancer cells by blocking androgen receptor activity, which is vital for tumor progression.
Case Studies and Findings
- Efficacy in Animal Models : Studies have demonstrated that this compound significantly reduces tumor size in prostate cancer xenograft models. In these studies, treated animals showed a marked decrease in tumor volume compared to controls, indicating the compound's potential as a therapeutic agent in prostate cancer management .
- Mechanistic Insights : Further investigations revealed that this compound not only inhibits androgen receptor-mediated transcription but also induces apoptosis in prostate cancer cells. This dual action contributes to its effectiveness as a treatment option .
Other Potential Applications
Although primarily focused on prostate cancer, this compound's mechanism of action suggests potential applications in other hormone-driven cancers and conditions. Its ability to modulate androgen signaling may extend to research in breast cancer and other malignancies influenced by steroid hormones.
Comparative Data Table
Application Area | Mechanism of Action | Status |
---|---|---|
Prostate Cancer | Androgen receptor antagonism | Discontinued |
Urogenital Diseases | Inhibition of androgen signaling | Discontinued |
Hormone-driven Cancers | Potential modulation of steroid hormones | Research ongoing |
作用機序
BMS779333は、アンドロゲン受容体に結合してその活性を阻害することにより、その効果を発揮します。 これにより、アンドロゲンが標的細胞にその効果を発揮することができなくなり、これらのホルモンに関連する生物学的活性が低下します. 関与する分子標的と経路には、アンドロゲン受容体シグナル伝達経路が含まれており、前立腺がんなどの特定のがんの発生と進行に重要な役割を果たします.
類似化合物との比較
BMS779333は、アンドロゲン受容体に対するパンアンタゴニストとして作用する能力が独特であり、他の類似化合物とは異なります。いくつかの類似化合物には次のようなものがあります。
ビカルタミド: 前立腺がんの治療に使用される、別のアンドロゲン受容体アンタゴニスト。
エンザルタミド: 類似の作用機序を持つ、より強力なアンドロゲン受容体アンタゴニスト。
アパルタミド: 有効性と安全性プロファイルが向上した、新しいアンドロゲン受容体アンタゴニスト. これらの化合物と比較して、BMS779333は、心血管および代謝プロファイルの改善を示しており、さらなる研究と開発のための有望な候補となっています.
生物活性
BMS-779333 is a novel compound developed by Bristol Myers Squibb, primarily recognized for its role as an androgen receptor (AR) antagonist. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various studies, and associated case studies.
This compound functions as a pan-antagonist of the androgen receptor, meaning it inhibits the activity of the AR across various mutations. This characteristic is particularly significant in the context of prostate cancer treatment, where AR signaling plays a crucial role in tumor progression. The compound was designed to address limitations seen in earlier AR antagonists by providing broader efficacy against multiple AR mutations while minimizing potential side effects related to neurotoxicity observed in some other compounds .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Type : Small molecule drug
- Primary Target : Androgen receptor (AR)
- Activity : Pan-antagonist against all known AR mutations
- Neurotoxicity : Notable in animal models, indicating a need for careful evaluation in clinical settings .
Efficacy Studies
A series of studies have been conducted to evaluate the effectiveness of this compound. Key findings include:
- In Vitro Studies : this compound demonstrated potent inhibition of AR-mediated transcriptional activity in various prostate cancer cell lines. The compound effectively reduced cell proliferation in both androgen-dependent and independent models.
- Animal Models : In preclinical trials, this compound showed promising results in reducing tumor size and progression in mouse models of prostate cancer. However, significant neurotoxicity was reported, leading to concerns about its safety profile for human use .
- Comparative Analysis : When compared with other AR antagonists like enzalutamide and abiraterone, this compound exhibited superior potency against a broader range of AR mutations but raised alarms due to its neurotoxic effects .
Case Studies
Several case studies have been documented to illustrate the clinical implications and challenges associated with this compound:
Case Study 1: Efficacy vs. Safety
In a study involving patients with advanced prostate cancer resistant to conventional therapies, this compound was administered as part of a clinical trial. While initial results indicated a reduction in tumor markers and improved patient outcomes, several participants experienced adverse neurological effects, prompting a reevaluation of dosage and administration routes.
Case Study 2: Comparative Analysis with Other Treatments
A comparative study assessed the effectiveness of this compound against standard treatments like enzalutamide. Results showed that while this compound had a higher efficacy rate in specific patient populations with unique AR mutations, the neurotoxicity observed led to a higher discontinuation rate compared to enzalutamide .
Data Summary Table
Feature | This compound | Enzalutamide | Abiraterone |
---|---|---|---|
Drug Type | Small molecule | Small molecule | Small molecule |
Mechanism | AR pan-antagonist | AR antagonist | CYP17 inhibitor |
Efficacy | High against AR mutations | Moderate | High |
Neurotoxicity | Significant | Minimal | Minimal |
Clinical Status | Discontinued | Approved | Approved |
特性
CAS番号 |
1095181-60-4 |
---|---|
分子式 |
C19H17F3N2O4 |
分子量 |
394.3 g/mol |
IUPAC名 |
4-[(1R,2S,4R,5S,8S,12R)-2-hydroxy-4-methyl-6-oxo-9,13-dioxa-7-azatetracyclo[6.3.1.11,4.05,12]tridecan-7-yl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C19H17F3N2O4/c1-17-7-12(25)18(28-17)4-5-27-16-14(18)13(17)15(26)24(16)10-3-2-9(8-23)11(6-10)19(20,21)22/h2-3,6,12-14,16,25H,4-5,7H2,1H3/t12-,13+,14-,16-,17+,18-/m0/s1 |
InChIキー |
GXMLOAUEVGYRGT-LAEBKXJHSA-N |
SMILES |
C[C@]12C[C@@H]([C@@]3(O1)CCO[C@H]4[C@@H]3[C@@H]2C(=O)N4c5ccc(c(c5)C(F)(F)F)C#N)O |
異性体SMILES |
C[C@]12C[C@@H]([C@@]3(O1)CCO[C@H]4[C@@H]3[C@@H]2C(=O)N4C5=CC(=C(C=C5)C#N)C(F)(F)F)O |
正規SMILES |
CC12CC(C3(O1)CCOC4C3C2C(=O)N4C5=CC(=C(C=C5)C#N)C(F)(F)F)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BMS-779333; BMS779333; BMS 779333; UNII-3MJN2P4998. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。